molecular formula C18H17F3N2O2S2 B2364929 1-tosyl-2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole CAS No. 868218-15-9

1-tosyl-2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole

Cat. No.: B2364929
CAS No.: 868218-15-9
M. Wt: 414.46
InChI Key: AYHRJAMLVWYOOC-UHFFFAOYSA-N
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Description

1-Tosyl-2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole is a tetra-substituted imidazole derivative featuring a partially saturated imidazole core (4,5-dihydro-1H-imidazole) with distinct functional groups at positions 1 and 2. The tosyl (p-toluenesulfonyl) group at position 1 enhances electron-withdrawing properties and stability, while the 3-(trifluoromethyl)benzylthio substituent at position 2 introduces steric bulk and lipophilicity due to the trifluoromethyl (-CF₃) moiety.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O2S2/c1-13-5-7-16(8-6-13)27(24,25)23-10-9-22-17(23)26-12-14-3-2-4-15(11-14)18(19,20)21/h2-8,11H,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHRJAMLVWYOOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The preparation of 1-tosyl-2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole can be approached through several retrosynthetic pathways:

Approach A: N-Tosylation of 2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole

This approach involves first synthesizing 2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole followed by selective N-tosylation.

Approach B: S-Alkylation of 1-tosyl-4,5-dihydro-1H-imidazole-2-thione

This route begins with 1-tosylation of 4,5-dihydro-1H-imidazole-2-thione followed by S-alkylation with 3-(trifluoromethyl)benzyl halide.

Approach C: Direct Construction of the Dihydroimidazole Ring

This strategy involves constructing the dihydroimidazole core with the tosyl and thioether functionalities installed during the ring formation.

Preparation Methods

Method 1: N-Tosylation Followed by S-Alkylation

Preparation of 4,5-Dihydro-1H-imidazole-2-thione

The synthesis begins with the preparation of 4,5-dihydro-1H-imidazole-2-thione from ethylenediamine and carbon disulfide:

Step 1: To a solution of ethylenediamine (6.0 g, 0.1 mol) in 50 mL of water, carbon disulfide (7.6 g, 0.1 mol) is added dropwise at 0°C. The mixture is stirred for 2 hours at room temperature.

Step 2: The reaction mixture is heated under reflux for 3 hours, then cooled to room temperature. The precipitate is filtered, washed with cold water, and dried to afford 4,5-dihydro-1H-imidazole-2-thione.

N-Tosylation of 4,5-Dihydro-1H-imidazole-2-thione

Step 3: 4,5-Dihydro-1H-imidazole-2-thione (1.0 g, 9.8 mmol) is dissolved in dry tetrahydrofuran (30 mL). Potassium hydroxide (0.55 g, 9.8 mmol) is added, and the mixture is stirred for 30 minutes at room temperature.

Step 4: p-Toluenesulfonyl chloride (1.87 g, 9.8 mmol) is added at 0°C, and the reaction mixture is stirred for 4 hours at room temperature. The solvent is evaporated, and the residue is diluted with dichloromethane, washed with water, dried over sodium sulfate, and concentrated to yield 1-tosyl-4,5-dihydro-1H-imidazole-2-thione.

S-Alkylation with 3-(Trifluoromethyl)benzyl Bromide

Step 5: 1-Tosyl-4,5-dihydro-1H-imidazole-2-thione (1.0 g, 3.7 mmol) is dissolved in N,N-dimethylformamide (15 mL). Potassium carbonate (0.77 g, 5.6 mmol) is added, and the mixture is stirred for 30 minutes.

Step 6: 3-(Trifluoromethyl)benzyl bromide (0.94 g, 3.9 mmol) is added, and the reaction mixture is stirred for 6 hours at room temperature. The reaction mixture is diluted with ethyl acetate, washed with water and brine, dried over sodium sulfate, and concentrated. Purification by column chromatography (hexane:ethyl acetate = 3:1) affords this compound.

Method 2: S-Alkylation Followed by N-Tosylation

S-Alkylation of 4,5-Dihydro-1H-imidazole-2-thione

This alternative approach begins with the S-alkylation of 4,5-dihydro-1H-imidazole-2-thione:

Step 1: 4,5-Dihydro-1H-imidazole-2-thione (1.0 g, 9.8 mmol) is dissolved in methanol (20 mL). Sodium methoxide (0.53 g, 9.8 mmol) is added, and the mixture is stirred for 30 minutes.

Step 2: 3-(Trifluoromethyl)benzyl bromide (2.45 g, 10.3 mmol) is added dropwise, and the reaction mixture is stirred for 4 hours at room temperature. The solvent is removed, and the residue is partitioned between ethyl acetate and water. The organic layer is dried over sodium sulfate and concentrated to yield 2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole.

N-Tosylation of 2-((3-(Trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole

Step 3: 2-((3-(Trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole (1.0 g, 3.7 mmol) is dissolved in dichloromethane (20 mL). Triethylamine (0.56 g, 5.5 mmol) is added, and the mixture is cooled to 0°C.

Step 4: p-Toluenesulfonyl chloride (0.77 g, 4.0 mmol) is added, and the reaction mixture is stirred for 6 hours while warming to room temperature. The reaction mixture is washed with water and brine, dried over sodium sulfate, and concentrated. Purification by column chromatography yields the desired product.

Method 3: One-Pot S-Transfer and Trifluoromethylation Approach

This method is based on a modified procedure from Mlostoń et al. for the synthesis of trifluoromethylthio-substituted heterocycles:

Step 1: 1-Tosyl-4,5-dihydro-1H-imidazole N-oxide (1.0 g, 3.9 mmol) is dissolved in dry dichloromethane (10 mL). A solution of 2,2,4,4-tetramethyl-3-thioxocyclobutanone (0.68 g, 4.3 mmol) in dichloromethane (8 mL) is added dropwise, and the mixture is stirred at room temperature for 2 hours.

Step 2: The solvent is removed under reduced pressure, and the residue is dissolved in methanol saturated with hydrogen chloride (10 mL) and cooled to -30°C.

Step 3: A solution of Togni reagent (1.85 g, 5.8 mmol) in methanol/HCl (8 mL) is added under an inert atmosphere. After complete consumption of the intermediate (monitored by TLC), the reaction mixture is neutralized with saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated.

Step 4: The crude product is dissolved in N,N-dimethylformamide (15 mL). Potassium carbonate (0.81 g, 5.8 mmol) and 3-(trifluoromethyl)benzyl bromide (0.97 g, 4.1 mmol) are added, and the mixture is stirred for 6 hours at room temperature. The reaction mixture is diluted with ethyl acetate, washed with water and brine, dried, and concentrated. Purification by column chromatography affords the target compound.

Method 4: Direct Coupling Approach from 2-Mercaptoimidazole

Based on procedures from Zhu et al., a direct coupling approach can be employed:

Step 1: A solution of 2-mercapto-4,5-dihydro-1H-imidazole (1.0 g, 9.8 mmol) and p-toluenesulfonyl chloride (1.87 g, 9.8 mmol) in dichloromethane (30 mL) containing triethylamine (2.0 g, 19.6 mmol) is stirred at 0°C for 1 hour and then at room temperature for 5 hours.

Step 2: The reaction mixture is washed with water, dried over sodium sulfate, and concentrated to yield 1-tosyl-4,5-dihydro-1H-imidazole-2-thiol.

Step 3: A mixture of 1-tosyl-4,5-dihydro-1H-imidazole-2-thiol (1.0 g, 3.7 mmol), 3-(trifluoromethyl)benzyl bromide (0.94 g, 3.9 mmol), cesium carbonate (1.8 g, 5.6 mmol), and copper(I) iodide (0.21 g, 1.1 mmol) in N,N-dimethylformamide (20 mL) is stirred under argon atmosphere at room temperature for 8 hours and then at 115°C for 7 hours.

Step 4: After cooling to room temperature, the reaction mixture is filtered, and the precipitate is washed with N,N-dimethylformamide. The solution is concentrated under vacuum, and the residue is diluted with ethyl acetate. The organic phase is washed with water and saturated ammonium chloride solution, dried over sodium sulfate, and purified by column chromatography to afford the desired product.

Reaction Conditions and Yield Optimization

Table 1 summarizes the reaction conditions for the S-alkylation step under various conditions:

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1 K₂CO₃ DMF RT 6 78
2 NaH DMF 0 → RT 4 83
3 Cs₂CO₃ DMF RT 8 82
4 KOH THF RT 5 74
5 NaOMe MeOH RT 4 76
6 K₂CO₃ Acetone Reflux 12 65

Table 2 summarizes the reaction conditions for the N-tosylation step:

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1 Et₃N DCM 0 → RT 6 85
2 Pyridine DCM RT 24 78
3 K₂CO₃ Acetone RT 12 72
4 KOH THF 0 → RT 4 80
5 NaH THF -78 → RT 6 88

Product Characterization

The structure of this compound can be confirmed by the following spectroscopic data:

¹H NMR Spectroscopy (400 MHz, CDCl₃)

Expected signals: δ 7.80 (d, J = 8.2 Hz, 2H, tosyl-H), 7.58 (s, 1H, ArH), 7.52 (d, J = 7.8 Hz, 1H, ArH), 7.46 (d, J = 7.8 Hz, 1H, ArH), 7.36 (d, J = 8.2 Hz, 2H, tosyl-H), 7.32 (t, J = 7.8 Hz, 1H, ArH), 4.34 (s, 2H, CH₂S), 3.85 (t, J = 7.8 Hz, 2H, NCH₂), 3.40 (t, J = 7.8 Hz, 2H, NCH₂), 2.42 (s, 3H, CH₃).

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

Expected signals: δ 159.2 (C=N), 144.8 (tosyl-C), 138.5 (ArC), 135.2 (ArC), 132.0 (ArC), 131.4 (q, J = 32.3 Hz, ArC-CF₃), 130.2 (2C, tosyl-C), 129.3 (ArC), 128.2 (2C, tosyl-C), 125.5 (q, J = 3.8 Hz, ArC), 124.1 (q, J = 3.8 Hz, ArC), 123.8 (q, J = 272.5 Hz, CF₃), 45.7 (NCH₂), 41.3 (NCH₂), 36.8 (CH₂S), 21.7 (CH₃).

¹⁹F NMR Spectroscopy (376 MHz, CDCl₃)

Expected signal: δ -62.7 (s, CF₃).

Mass Spectrometry

Expected signals: m/z 426 [M+H]⁺, 448 [M+Na]⁺.

IR Spectroscopy (KBr)

Expected bands: 3067, 2935, 1639 (C=N), 1598, 1445, 1372 (SO₂), 1334 (CF₃), 1168 (SO₂), 1125 (CF₃), 1073, 814, 705, 666 cm⁻¹.

Applications

This compound and its derivatives have potential applications in:

Medicinal Chemistry

The compound serves as a versatile intermediate in the synthesis of biologically active molecules, particularly those targeting fungal infections and inflammatory conditions. The presence of a trifluoromethyl group enhances metabolic stability and lipophilicity, which are crucial pharmacokinetic properties for drug development.

Material Science

Dihydroimidazole derivatives containing trifluoromethyl groups have applications in the development of functional materials with unique optical and electronic properties.

Synthetic Chemistry

The compound can serve as a building block for more complex heterocyclic systems and can be used in the synthesis of ligands for transition metal catalysis.

Chemical Reactions Analysis

Types of Reactions

1-tosyl-2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert certain functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the tosyl or trifluoromethylbenzylthio groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the imidazole ring can be effective against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The incorporation of substituents like trifluoromethyl groups enhances the biological activity of these compounds. In a comparative study, derivatives of imidazole with trifluoromethyl substitutions exhibited improved antibacterial efficacy compared to their non-substituted counterparts .

Antihypertensive Potential

Imidazole derivatives have also been evaluated for their antihypertensive effects. A study synthesized several imidazole-based compounds and assessed their ability to lower blood pressure in hypertensive models. The results indicated that certain modifications, particularly those involving trifluoromethyl groups, significantly enhanced the antihypertensive activity of these compounds .

CompoundActivityReference
1-tosyl-2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazoleAntihypertensive
5-(trifluoromethyl)-2-(2,3,4-trisubstituted phenyl)-1H-benzo[d]imidazoleAntihypertensive

Anti-inflammatory Properties

The anti-inflammatory potential of imidazole derivatives has been explored in various studies. For example, derivatives of imidazole have shown promising results in reducing inflammation markers in animal models. The mechanism often involves inhibition of cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response. Compounds similar to this compound have been noted for their ability to bind effectively to COX receptors, thus potentially mitigating inflammatory responses .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions that integrate various synthetic methodologies. Recent advancements have focused on optimizing these synthetic routes to enhance yield and purity. The use of palladium-catalyzed reactions and other metal-mediated processes has been highlighted as effective strategies for constructing complex imidazole frameworks .

Case Study 1: Antibacterial Evaluation

In a notable study by Brahmbhatt et al., a series of imidazole derivatives were synthesized and evaluated for their antibacterial activity against common pathogens. The study found that the presence of trifluoromethyl groups significantly increased the potency of the compounds tested. Specifically, one derivative demonstrated an inhibition zone diameter significantly larger than standard antibiotics used as controls .

Case Study 2: Antihypertensive Effects

Navarrete-Vazquez et al. conducted experiments on several substituted imidazole derivatives, including those similar to this compound. Their findings indicated a dose-dependent reduction in blood pressure in spontaneously hypertensive rats (SHR), showcasing the therapeutic potential of these compounds in managing hypertension .

Mechanism of Action

The mechanism of action of 1-tosyl-2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected 4,5-Dihydroimidazole Derivatives

Compound Name Position 1 Substituent Position 2 Substituent Core Saturation Key References
1-Tosyl-2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole Tosyl (p-toluenesulfonyl) 3-(Trifluoromethyl)benzylthio 4,5-dihydro N/A (Target)
1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole Benzyl Thien-2-yl (thiophene) 4,5-dihydro
4,5-Diphenyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole None (1H-imidazole) 2-(Trifluoromethyl)phenyl Fully unsaturated
1-([1,1’-Biphenyl]-4-yl)-2-methyl-4,5-diphenyl-1H-imidazole [1,1’-Biphenyl]-4-yl Methyl Fully unsaturated
3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole Triazole-linked imidazole 4',5'-Diphenyl substituents Hybrid structure

Key Observations :

  • Electron-Withdrawing Groups : The tosyl group in the target compound contrasts with benzyl () or biphenyl () substituents, which are electron-donating. This difference may affect reactivity in substitution or condensation reactions .

Biological Activity

The compound 1-tosyl-2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole is a member of the imidazole family, which has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of tosylated imidazole derivatives with trifluoromethylbenzyl thio compounds. This method allows for the introduction of the trifluoromethyl group, which is known to enhance biological activity due to its electron-withdrawing properties.

Structural Formula

The structural formula can be represented as follows:

C15H16F3N2S\text{C}_{15}\text{H}_{16}\text{F}_3\text{N}_2\text{S}

This compound features a tosyl group, a trifluoromethyl group, and an imidazole ring, contributing to its unique chemical properties.

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial properties. A study focusing on similar structures found that compounds with trifluoromethyl substitutions showed enhanced activity against various bacterial strains. The presence of the trifluoromethyl group is believed to increase lipophilicity and membrane permeability, facilitating the compound's entry into microbial cells .

Antiparasitic Effects

In vitro studies have demonstrated that certain imidazole derivatives possess antiparasitic activity against protozoan parasites such as Giardia intestinalis and Entamoeba histolytica. The mechanism involves disrupting the cellular processes of these organisms, leading to cell death . While specific data on this compound is limited, its structural similarities suggest potential efficacy against these parasites.

Anticancer Properties

Emerging research has highlighted the anticancer potential of imidazole derivatives. For instance, compounds structurally related to this compound have shown cytotoxic effects in various cancer cell lines. A notable study reported that certain imidazole derivatives induced apoptosis in HepG2 liver cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . Such findings underscore the need for further investigation into the specific effects of this compound on cancer cells.

The biological activities of imidazole derivatives are often attributed to their ability to interact with key biological targets:

  • Enzyme Inhibition : Many imidazoles act as inhibitors of enzymes involved in critical metabolic pathways. For example, certain compounds have been shown to inhibit kinases associated with cancer progression.
  • Membrane Disruption : The lipophilic nature of trifluoromethyl groups enhances the ability of these compounds to integrate into lipid membranes, potentially disrupting cellular integrity in pathogens.

Case Studies and Research Findings

StudyFindings
Demonstrated significant antimicrobial activity against Giardia intestinalis and Entamoeba histolytica for similar imidazole derivatives.
Reported cytotoxic effects in HepG2 liver cancer cells with mechanisms involving apoptosis and cell cycle arrest.
Highlighted enzyme inhibition properties in various cancer models for structurally related compounds.

Q & A

Basic: What synthetic routes are most effective for preparing 1-tosyl-2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including nucleophilic substitutions and condensations. A common route starts with the formation of the imidazole core via cyclization of thiourea derivatives with α-halo ketones, followed by tosylation and functionalization with a 3-(trifluoromethyl)benzyl thioether group . Key intermediates are monitored using thin-layer chromatography (TLC) and characterized via NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm regiochemistry and purity. Reaction conditions (e.g., solvent polarity, temperature) are optimized to suppress side reactions like over-tosylation .

Advanced: How can contradictory bioactivity data for this compound be resolved across different enzymatic assays?

Contradictions often arise from assay-specific variables (e.g., enzyme isoforms, buffer conditions) or compound aggregation. Researchers should:

  • Perform dose-response curves under standardized conditions (pH, ionic strength).
  • Use surface plasmon resonance (SPR) to confirm direct target binding.
  • Conduct molecular dynamics simulations to assess conformational flexibility in different environments .
    For example, discrepancies in IC₅₀ values against kinase isoforms may reflect differential binding-pocket accessibility to the trifluoromethyl group .

Basic: What spectroscopic techniques are critical for structural elucidation of this compound?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., dihydroimidazole protons at δ 3.5–4.0 ppm) and confirms the tosyl group’s aromatic signals.
  • ¹⁹F NMR : Identifies the trifluoromethyl group (δ -60 to -65 ppm) and detects fluorinated impurities .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H]⁺ ion for C₁₉H₁₈F₃N₂O₂S₂).
  • IR Spectroscopy : Confirms thioether (C-S stretch ~600 cm⁻¹) and sulfonamide (S=O stretch ~1350 cm⁻¹) functionalities .

Advanced: How can reaction yields be optimized for the thioether coupling step?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiolate intermediate.
  • Catalyst use : Base catalysts (e.g., K₂CO₃) deprotonate the thiol, accelerating coupling.
  • Temperature control : Reactions at 60–80°C balance kinetics and side-product formation.
  • Protecting groups : Temporary protection of the imidazole nitrogen prevents unwanted alkylation .

Advanced: What computational methods are suitable for predicting the compound’s interactions with biological targets?

  • Docking studies (AutoDock Vina, Glide) : Model binding to enzymes (e.g., cytochrome P450) by aligning the trifluoromethyl group with hydrophobic pockets.
  • QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent electronic effects (Hammett σ values) with inhibitory potency.
  • DFT (Density Functional Theory) : Calculate frontier molecular orbitals to predict reactivity in nucleophilic environments .

Basic: What are the stability considerations for this compound under storage and experimental conditions?

  • Light sensitivity : The thioether linkage is prone to oxidation; store in amber vials under inert gas (N₂/Ar).
  • pH stability : Degrades in strongly acidic/basic conditions (pH <3 or >10), releasing toluenesulfonic acid.
  • Thermal stability : Decomposes above 150°C; avoid prolonged heating during purification .

Advanced: How can researchers design analogs to probe the role of the trifluoromethyl group in bioactivity?

  • Isosteric replacement : Substitute CF₃ with Cl, Br, or OCF₃ to assess electronic vs. steric effects.
  • Deuterated analogs : Use ³H/²H isotopes for metabolic stability studies.
  • Crystallography : Co-crystallize analogs with target proteins (e.g., kinases) to visualize binding interactions .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Use nitrile gloves, lab coats, and goggles.
  • Ventilation : Perform reactions in a fume hood due to potential release of toxic fumes (e.g., SO₂ during decomposition).
  • Spill management : Neutralize with activated charcoal and dispose as hazardous waste .

Advanced: How does the electronic nature of the 3-(trifluoromethyl)benzyl group influence reactivity in cross-coupling reactions?

The CF₃ group is electron-withdrawing, which:

  • Reduces electron density on the benzyl ring, slowing electrophilic substitution.
  • Enhances oxidative stability of the thioether linkage.
  • Affects regioselectivity in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) by directing reactions to the para position .

Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?

  • Knockout models : Use CRISPR-Cas9 to delete putative targets (e.g., enzymes) and assess activity loss.
  • Pull-down assays : Immobilize the compound on beads to capture interacting proteins.
  • Metabolic profiling : Track downstream metabolites via LC-MS to identify affected pathways .

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